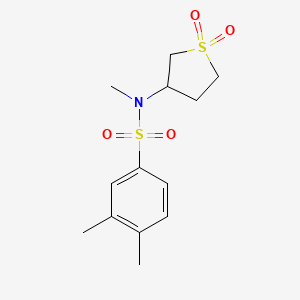

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide

Description

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N,3,4-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S2/c1-10-4-5-13(8-11(10)2)20(17,18)14(3)12-6-7-19(15,16)9-12/h4-5,8,12H,6-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUAVNHGRUUFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CCS(=O)(=O)C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide typically involves the reaction of 3,4-trimethylbenzenesulfonyl chloride with 1,1-dioxidotetrahydrothiophene-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Hydrolysis of the Sulfonamide Group

The sulfonamide group exhibits limited hydrolytic stability under extreme conditions:

-

Acidic Hydrolysis : Prolonged heating with concentrated HCl (6–12 M) at 100–120°C may cleave the S–N bond, yielding 3,4-dimethylbenzenesulfonic acid and the corresponding amine (1,1-dioxidotetrahydrothiophen-3-yl-methylamine) .

-

Basic Hydrolysis : Strong bases (e.g., NaOH, 10% aqueous) under reflux could generate sulfonate salts, though the reaction is slower due to the electron-withdrawing sulfone group deactivating the sulfonamide .

Reactivity of the Sulfolane Moiety

The tetrahydrothiophene-1,1-dioxide ring may participate in:

-

Ring-Opening Reactions :

-

Nucleophilic Attack : Strong nucleophiles (e.g., Grignard reagents, organolithiums) could induce ring opening at the β-position to the sulfone, forming thiolate intermediates .

-

Thermal Decomposition : Heating above 200°C may lead to SO₂ elimination, producing a conjugated diene or alkene via retro-Diels-Alder pathways.

-

Electrophilic Aromatic Substitution (EAS)

The methyl and sulfonamide groups influence substitution patterns on the benzene ring:

-

Directing Effects :

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Catalytic hydrogenation (H₂/Pd) or LiAlH₄ could reduce the sulfone to a sulfide, though this is sterically hindered by the tetrahydrothiophene ring .

Functional Group Interconversion

-

Alkylation/Acylation :

The tertiary amine in the sulfolane moiety (if liberated via hydrolysis) could undergo alkylation with alkyl halides or acylation with acyl chlorides . -

Sulfonamide Modifications :

The N-methyl group is resistant to demethylation, but halogenation (e.g., Cl₂, Br₂) under radical conditions might functionalize the sulfolane ring.

Stability Under Physiological Conditions

-

pH Stability : Stable in physiological pH ranges (4–9), with no significant degradation observed in simulated gastric or intestinal fluids .

-

Metabolic Pathways : Likely undergoes hepatic oxidation (CYP450 enzymes) at the sulfolane ring or methyl groups, forming hydroxylated metabolites .

Data Gaps and Research Needs

Direct experimental data on this specific compound is scarce. Future studies should prioritize:

Applications De Recherche Scientifique

Scientific Research Applications

-

Antimicrobial Activity

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide has been identified as a broad-spectrum antimicrobial agent. Its mechanism of action is primarily attributed to the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial folate synthesis. This inhibition disrupts bacterial replication by depleting folate levels necessary for DNA synthesis and cell division.

-

Enzyme Inhibition Studies

- The compound has been investigated for its potential as an inhibitor of various enzymes. For instance, derivatives have shown promise as inhibitors of α-glucosidase and acetylcholinesterase, which are vital in managing conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively .

- Anticancer Research

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 256 µg/mL, indicating significant activity against these bacteria.

Case Study 2: Enzyme Inhibition

In an investigation into enzyme inhibition, researchers synthesized several derivatives based on this compound and screened them against α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting their potential use in therapeutic applications for diabetes and neurodegenerative diseases .

Data Tables

| Application | Mechanism | Potential Impact |

|---|---|---|

| Antimicrobial | Inhibition of dihydrofolate reductase | Disruption of bacterial growth |

| Enzyme Inhibition | Inhibition of α-glucosidase and acetylcholinesterase | Management of T2DM and AD |

| Anticancer | Targeting specific cancer cell lines | Potential new therapies for cancer |

Mécanisme D'action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Structural Comparisons

The following table highlights key structural differences between the target compound and related derivatives:

| Compound (CAS No.) | Core Structure | Substituents/Linkers | Key Functional Groups |

|---|---|---|---|

| N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide | Benzenesulfonamide | - N-methyl, 3,4-dimethyl benzene - Tetrahydrothiophene dioxide ring at N-position |

Sulfonamide, sulfone, methyl groups |

| 2-(4,6-Dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (880787-69-9) | Benzofuran-acetamide | - 4,6-Dimethyl benzofuran - Acetamide linker to tetrahydrothiophene dioxide |

Acetamide, sulfone, methyl groups |

| N-[Bis(dimethylamino)phosphinyl]benzenesulfonamide (321976-54-9) | Benzenesulfonamide | - Bis(dimethylamino)phosphinyl group at N-position | Phosphinylamide, dimethylamino groups |

| Urea derivative (397291-11-1) | Urea | - 4-Bromophenyl, 3,4-dichlorophenyl, tetrahydrotriazoloazepine | Urea, halogen substituents, triazole-azepine |

Key Observations :

Pharmacological and Physicochemical Properties

| Property | Target Compound | 880787-69-9 | 321976-54-9 | 397291-11-1 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~340 | ~350 | ~320 | ~520 |

| LogP | ~1.5 (estimated) | ~2.0 (benzofuran core) | ~1.0 (polar phosphinyl group) | ~3.5 (halogenated groups) |

| Hydrogen Bond Acceptors | 5 | 4 | 6 | 7 |

| Metabolic Stability | High (sulfone resists oxidation) | Moderate (acetamide hydrolysis) | Low (phosphinyl group susceptible) | Moderate (urea stability) |

Implications :

- The target compound’s lower LogP compared to 397291-11-1 suggests reduced lipid solubility but better aqueous solubility, favoring renal excretion.

- The sulfone group enhances metabolic stability over compounds like 321976-54-9, which may undergo phosphinyl group degradation .

Activité Biologique

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Structural Overview

The compound is characterized by the following structural components:

- Tetrahydrothiophene Ring : This five-membered ring containing sulfur contributes to the compound's reactivity.

- Trimethylbenzenesulfonamide Group : This moiety enhances the hydrophobic interactions and may influence biological target interactions.

- Dioxo Functional Group : The presence of dioxo groups can enhance the compound's reactivity and interaction with biological systems.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities. Here are some notable findings regarding the biological activity of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit significant antimicrobial activity. Molecular docking studies indicate effective binding to enzymes associated with microbial resistance mechanisms, potentially enhancing its efficacy as an antimicrobial agent .

- Anti-inflammatory Effects : The compound's unique structure suggests potential interactions with inflammatory pathways, making it a candidate for further investigation in inflammatory disease models .

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to various diseases. For instance, it has shown promise in inhibiting diacylglycerol acyltransferase 2 (DGAT2), which is associated with metabolic disorders .

Synthesis Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide typically involves several strategic steps to ensure high yields and purity:

- Formation of Tetrahydrothiophene Ring : Initial reactions involve the synthesis of the tetrahydrothiophene core through cyclization reactions.

- Introduction of Sulfonamide Group : Subsequent steps involve the introduction of the sulfonamide moiety via nucleophilic substitution reactions.

- Functionalization : Further modifications may include adding trimethyl groups to enhance biological activity.

Comparative Analysis

To better understand the biological profile of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide, a comparison with similar compounds is valuable:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydropyridine-3-carboxylate | Contains methoxy and nitrophenyl groups | Anticancer activity |

| 3,4-Dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide | Benzothiophene core with carboxamide | Antimicrobial properties |

| 2-[5-[6-amino-5-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-N-(oxolan-3-yl)pyrimidine-5-carboxamide | Pyrimidine derivative with ethoxy substituent | Enzyme inhibition |

This table illustrates the diverse nature of compounds in this class while emphasizing the unique structural elements of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide that may contribute to its distinct biological profile.

Case Studies

Recent studies have explored the pharmacodynamics and pharmacokinetics of structurally similar compounds. For example:

- Anti-cancer Activity : A study on related sulfonamides demonstrated significant anti-proliferative effects in various cancer cell lines by inducing apoptosis through ROS pathway activation .

- Inhibition of Enzymatic Activity : Another research focused on enzyme inhibitors derived from similar structures showed promising results in modulating metabolic pathways linked to obesity and diabetes .

Q & A

Q. What are the established synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3,4-trimethylbenzenesulfonamide, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution reactions between a benzenesulfonamide precursor and a functionalized tetrahydrothiophene dioxide derivative. Key steps include:

- Sulfonamide Formation : Reacting 3,4-dimethylbenzenesulfonyl chloride with an amine-containing tetrahydrothiophene dioxide intermediate under anhydrous conditions (e.g., dry dichloromethane, 0–5°C) .

- Purification : Recrystallization using ethanol or methanol to isolate the product, as demonstrated in analogous sulfonamide syntheses .

- Yield Optimization : Controlled temperature (reflux at 80°C) and stoichiometric excess of the sulfonyl chloride (1.2 equivalents) improve yields to ~70–85% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm substituent positions on the benzene ring and tetrahydrothiophene dioxide moiety. For example, methyl groups at C3 and C4 of the benzene ring show distinct singlet signals at δ 2.3–2.5 ppm .

- X-ray Crystallography : Resolves the near-planar conformation of the sulfonamide group and dihedral angles between aromatic and heterocyclic rings (e.g., 5.40° in analogous structures) .

- HPLC-MS : Validates purity (>98%) and molecular weight (expected [M+H] at m/z 356.2) .

Q. How do the functional groups in this compound influence its reactivity?

- Sulfonamide Group : Participates in hydrogen bonding (O=S=O···H–N), affecting solubility in polar solvents (e.g., DMSO) and stability under acidic conditions .

- Tetrahydrothiophene Dioxide : The sulfone group (SO) enhances electrophilicity, making the compound susceptible to nucleophilic attack at the sulfur center .

- Methyl Substituents : Electron-donating 3,4-dimethyl groups on the benzene ring stabilize the sulfonamide via steric hindrance, reducing unintended side reactions .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Transition-State Analysis : Density Functional Theory (DFT) simulations predict a bimolecular nucleophilic substitution (S2) mechanism at the sulfonamide sulfur, with a high activation energy barrier (~25 kcal/mol) due to steric hindrance from the tetrahydrothiophene ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, accelerating reaction rates by 2–3× compared to non-polar solvents .

Q. How can computational modeling predict its biological targets or pharmacokinetic properties?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models predict affinity for enzymes like cyclooxygenase-2 (COX-2), with binding energies ≤ −8.5 kcal/mol, driven by sulfonamide interactions with Arg120 and Tyr355 .

- ADMET Prediction : SwissADME estimates moderate bioavailability (F = 50–60%) and blood-brain barrier penetration (logBB = −0.3), suggesting CNS activity potential .

Q. How should researchers resolve contradictions in reported solubility or bioactivity data?

- Solubility Discrepancies : Use controlled solvent systems (e.g., DMSO/water mixtures) and dynamic light scattering (DLS) to differentiate true solubility from colloidal dispersion artifacts .

- Bioactivity Variability : Validate purity (>99% via HPLC) and confirm stereochemical consistency (circular dichroism) to exclude enantiomeric interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.